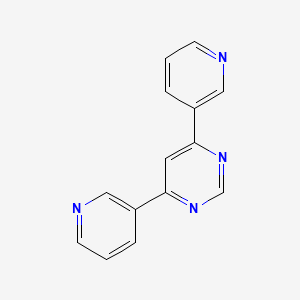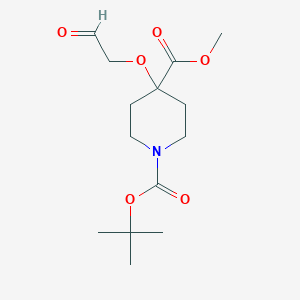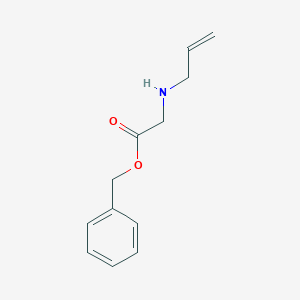![molecular formula C11H14O3 B13881683 [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol: is an organic compound characterized by the presence of a dioxolane ring attached to a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol typically involves the condensation of a dioxolane derivative with a methylphenyl compound. One common method is the reaction of 1,3-dioxolane with formaldehyde under acidic conditions to form the dioxolane ring . This intermediate can then be reacted with a methylphenyl compound to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane ring or the methylphenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry:
Protecting Group: It can act as a protecting group for carbonyl compounds during chemical reactions.
Biology:
Biochemical Studies: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Medicine:
Drug Development: It can serve as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
作用机制
The mechanism of action of [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site for various chemical reactions, while the methylphenyl group can influence the compound’s overall reactivity and stability. The compound may interact with enzymes and receptors in biological systems, affecting biochemical pathways and cellular functions.
相似化合物的比较
1,3-Dioxolane-4-methanol: A similar compound with a dioxolane ring and a hydroxymethyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another related compound with a dimethyl-substituted dioxolane ring.
Uniqueness:
Structural Features: The presence of both a dioxolane ring and a methylphenyl group in [4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol makes it unique compared to other dioxolane derivatives.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
[4-(1,3-dioxolan-2-yl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C11H14O3/c1-8-6-9(2-3-10(8)7-12)11-13-4-5-14-11/h2-3,6,11-12H,4-5,7H2,1H3 |
InChI 键 |
ADMCQFWOZBSDIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2OCCO2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


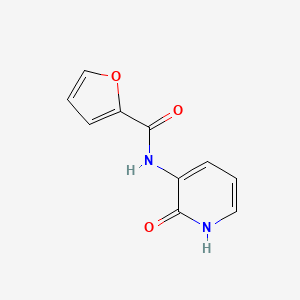
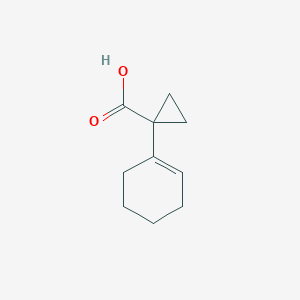
![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)

![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
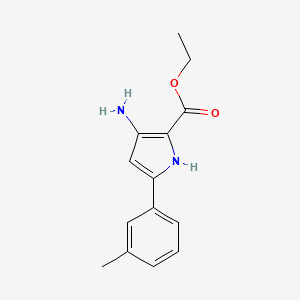
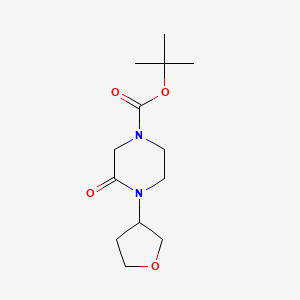
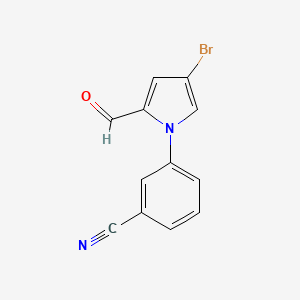
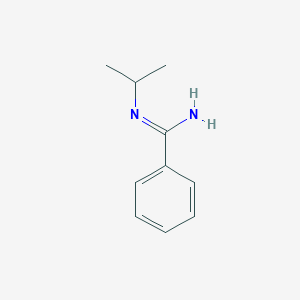
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
